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3-Mercapto-2-butanone - 40789-98-8

3-Mercapto-2-butanone

Catalog Number: EVT-316370
CAS Number: 40789-98-8
Molecular Formula: C4H8OS
Molecular Weight: 104.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Mercapto-2-butanone is a volatile sulfur compound commonly found in various foods and beverages like coffee [, , ], wine [], and beef soup []. It is characterized by its potent, sulfurous aroma, often described as “meaty,” “roasty,” or “sulfury” [, ]. Its presence and concentration significantly contribute to the overall sensory profile of these food products.

2-Furfurylthiol

Compound Description: 2-Furfurylthiol is a sulfur-containing heterocyclic compound with a characteristic roasted coffee aroma. It's often found in coffee, roasted nuts, and cooked meat. Research suggests it forms during the Maillard reaction, specifically from the interaction of sugars like ribose and cysteine []. It is also mentioned as a product found in thiol-enriched coffee brews along with 3-Mercapto-2-butanone [].

3-Mercapto-2-pentanone

Compound Description: This sulfur-containing ketone possesses a potent, catty odor. Studies indicate its formation in the Maillard reaction involving cysteine and sugars like ribose. Isotopic labeling experiments suggest its formation through multiple pathways, involving both ribose and intermediates like 4-hydroxy-5-methyl-3(2H)-furanone []. The compound is also found in muscadine wine [].

2-Methyl-3-furanthiol

Compound Description: Characterized by a potent, meaty aroma, 2-Methyl-3-furanthiol is a key contributor to the aroma of cooked meat. It is a product of the Maillard reaction, particularly from reactions involving cysteine and sugars like ribose and xylose [, ].

5-Acetyl-2,3-dihydro-1,4-thiazine

Compound Description: Possessing a potent, roasty, popcorn-like aroma, 5-Acetyl-2,3-dihydro-1,4-thiazine significantly contributes to the overall aroma profile of cooked foods. It was identified as a product of the Maillard reaction involving cysteine and sugars like glucose and rhamnose [].

Bis(2-methyl-3-furyl) disulfide

Compound Description: Identified as an important aroma compound in thermally treated ribose and cysteine solutions, Bis(2-methyl-3-furyl) disulfide contributes to the roasty, meat-like aroma. It likely forms through oxidation reactions involving 2-methyl-3-furanthiol, another key aroma compound [].

Silthiofam

Compound Description: Silthiofam is a novel fungicide specifically designed for wheat crops []. It demonstrates effective control against various fungal diseases affecting wheat.

Relevance: Silthiofam's structure is directly derived from 3-Mercapto-2-butanone. The synthesis involves using 3-Mercapto-2-butanone as a starting material, which undergoes several chemical transformations to yield the final fungicide molecule [].

N-(2-propenyl)-3-trimethylsilylpropynamide

Compound Description: This compound is a key reactant in a potential alternative synthetic route explored for the production of Silthiofam []. It reacts with 3-Mercapto-2-butanone through a cycloaddition reaction.

4,5-Dimethyl-2-(trimethylsilyl)thiophen-3-methyl formate

Compound Description: This compound is a key intermediate in an alternative synthesis pathway for Silthiofam []. It is produced through a reaction involving 3-Mercapto-2-butanone and trimethylsilyl methyl propiolate.

Acetohydroxamic acid, N-(methyl)mercaptoacetamide, β-Mercaptoethanol, 3-Mercapto-2-propanol, and 3-Mercapto-2-butanol

Compound Description: These compounds, along with 3-mercapto-2-butanone, represent different classes of thiol-derived molecules (β-mercaptoketones, β-mercaptoamides, and β-mercaptoalcohols) used to investigate the binding modes of matrix metalloproteinase (MMP) inhibitors [].

Overview

3-Mercapto-2-butanone is an organic compound with the molecular formula C4H8OSC_4H_8OS and a molecular weight of approximately 104.17 g/mol. It is classified as a thiol, specifically a secondary mercaptan, due to the presence of both a hydroxyl and a sulfhydryl group in its structure. This compound is known for its distinctive odor, often described as having a meat-like aroma, making it significant in flavor and fragrance applications. Its dual functional groups contribute to its reactivity and versatility in various chemical reactions and biological interactions.

Source and Classification

3-Mercapto-2-butanone can be sourced from various chemical suppliers and is commonly used in scientific research and industrial applications. It is classified under the following categories:

  • Organic Compound: As a member of the thiol family.
  • Flavors and Fragrances: Due to its unique sensory properties.
  • Reagent in Organic Synthesis: Useful for producing other chemical compounds.
Synthesis Analysis

Methods of Synthesis

Several methods are employed to synthesize 3-Mercapto-2-butanone:

  1. Hydrogen Sulfide Reaction with 2-Butanone: This method involves reacting 2-butanone with hydrogen sulfide in the presence of a catalyst, yielding high-purity 3-mercapto-2-butanone efficiently .
  2. Alkyl Halide Reaction with Thiourea: An alternative synthesis route includes the reaction of an alkyl halide with thiourea, followed by hydrolysis to produce the thiol compound.
  3. Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving hydrosulfide anions and alkyl halides.

Technical Details

The choice of method often depends on the desired yield, purity, and specific application requirements. The industrial production typically favors the hydrogen sulfide method due to its efficiency and scalability.

Molecular Structure Analysis

Structure

The structural representation of 3-Mercapto-2-butanone features a butanone backbone with a mercapto group (-SH) attached to the second carbon:

Structural Formula CH3CH(SH)CH2CO\text{Structural Formula }CH_3CH(SH)CH_2CO

Data

  • Molecular Formula: C4H8OSC_4H_8OS
  • CAS Registry Number: 40789-98-8
  • IUPAC Name: 3-Mercapto-2-butanone
  • Boiling Point: Approximately 90 °C at reduced pressure .
  • Flash Point: 47 °C, indicating flammability risks .
Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-butanone participates in several types of chemical reactions:

  1. Oxidation: The thiol group can be oxidized to form disulfides, which are important in biochemical processes.
  2. Reduction: The hydroxyl group may undergo reduction to yield alkanes.
  3. Substitution Reactions: The thiol group can engage in nucleophilic substitution reactions with alkyl halides, forming thioethers.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or iodine for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Alkyl Halides: Used in substitution reactions with thiols.

The major products from these reactions include disulfides from oxidation, alkanes from reduction, and thioethers from substitution.

Mechanism of Action

The mechanism of action for 3-Mercapto-2-butanone primarily revolves around its ability to form disulfide bonds and chelate metal ions. Its thiol group allows it to interact with various biological molecules, enhancing antibacterial activity through metal complexation, particularly with bismuth ions. This interaction is crucial for its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to light yellow liquid.
  • Specific Gravity: Approximately 1.03 at 20 °C .
  • Refractive Index: About 1.48 .

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.
  • Stability Conditions: Sensitive to air and heat; should be stored under inert gas conditions at low temperatures (0–10 °C) .
Applications

3-Mercapto-2-butanone has a wide range of applications across various fields:

  1. Flavoring Agents: It is utilized in food chemistry for its unique flavor profile that mimics meat-like aromas.
  2. Fragrance Industry: Employed in perfumery for adding depth and complexity to scents.
  3. Biochemical Research: Used as a reagent in studies related to enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
  4. Pharmaceutical Applications: Investigated for potential antioxidant and antimicrobial properties, contributing to drug development efforts .
Synthesis and Production Methodologies

Maillard Reaction-Based Synthesis

Precursor Systems: Cysteine and Thiamin Derivatives

3-Mercapto-2-butanone (C₄H₈OS, CAS 40789-98-8) is primarily synthesized through non-enzymatic pathways involving sulfur-rich precursors in Maillard reactions. Key precursors include:

  • Cysteine: Reacts with reducing sugars (e.g., xylose, ribose) to form transient intermediates like 5-hydroxy-3-mercapto-2-pentanone, which undergoes fragmentation to yield 3-mercapto-2-butanone [8].
  • Thiamin (Vitamin B₁): Thermal degradation generates 5-hydroxy-3-mercapto-2-pentanone, which rearranges into 3-mercapto-2-butanone at elevated temperatures (120–150°C) [8].
  • Synergistic Systems: Combining cysteine and thiamin with pentoses (e.g., xylose) increases yield by 4–5 fold compared to single-precursor systems. Isotope studies using [¹³C₅]xylose confirm that carbon atoms from sugars incorporate into the final thiol skeleton [8].

Optimization of Reaction Parameters

Critical parameters for maximizing yield include:

  • pH: Optimal range of 5.0–6.0 facilitates proton transfer and enolization, minimizing unwanted polysulfide formation [8].
  • Temperature: Reactions at 145°C for 20 minutes maximize intermediate formation while preventing thermal degradation [8].
  • Solvent Systems: Aqueous buffers are standard, though ethanol/water mixtures (1:1 v/v) enhance precursor solubility and reduce byproducts [6].

Table 1: Optimization of Maillard Reaction for 3-Mercapto-2-Butanone Synthesis

ParameterOptimal RangeImpact on YieldKey Byproducts
pH5.0–6.0Maximizes at pH 5.5Polysulfides
Temperature140–150°C>80% conversion2-Methylfuran, H₂S
Reaction Time15–20 minPeak at 20 minElemental sulfur
Xylose/Cysteine Ratio3:14–5× yield increaseUnreacted intermediates

Enzymatic and Microbial Biosynthetic Pathways

Microbial Fermentation in Flavor Generation

While direct microbial synthesis of 3-mercapto-2-butanone is underexplored, several microorganisms generate related sulfur volatiles:

  • Saccharomyces cerevisiae produces 3-mercaptohexanol via cysteine-conjugate β-lyase activity, suggesting potential pathways for analogous compounds [3].
  • Lactobacillus spp. in fermented foods yield thiols via cystathionine γ-lyase, but 3-mercapto-2-butanone production remains unreported.

Biocatalytic Approaches

Enzymatic routes could address stereoselectivity challenges:

  • Lipases and Esterases: Catalyze kinetic resolution of racemic 3-mercapto-2-butanol, though oxidation to the ketone requires additional steps [3].
  • Thiol Lyases: Potential for C–S bond formation, but substrate specificity for 3-mercapto-2-butanone precursors is unverified.Current research gaps include identifying enzymes that directly convert diacetyl or 2,3-butanedione to 3-mercapto-2-butanone.

Industrial-Scale Production Challenges

Scalability of Purification

Key hurdles in isolating high-purity (>95%) 3-mercapto-2-butanone:

  • Volatility: Low boiling point (48–49°C at 15 mmHg) necessitates fractional distillation under inert atmospheres to prevent oxidation [6] [7].
  • Sulfur Byproducts: Co-formation of polysulfides (e.g., (C₄H₇OS)₂S₂) requires adsorption on activated carbon or molecular sieves [1].
  • Yield Losses: Distillation recovers <60% product due to thiol adsorption on equipment surfaces.

Stabilization Strategies

Reactive thiol groups (-SH) necessitate specialized handling:

  • Oxygen Exclusion: Packaging under nitrogen with oxygen scavengers extends shelf-life to 6 months at 2–8°C [7].
  • Acidification: Adjusting to pH 3–4 with citric acid suppresses disulfide formation [6].
  • Microencapsulation: Cyclodextrin inclusion complexes reduce volatility and mask odor during storage [7].

Table 2: Industrial Handling Protocols for 3-Mercapto-2-Butanone

ChallengeIndustrial SolutionEfficiency GainCost Impact
Thiol OxidationN₂-flushed drums with O₂ absorbersShelf-life >180 days+15% packaging cost
Polysulfide FormationPost-distillation carbon filtrationPurity >98%+10% processing cost
Odor ControlEthanol dilution (1:5 v/v)Worker safety compliance+5% transport cost

List of Compounds in Article

  • 3-Mercapto-2-butanone
  • Cysteine
  • Thiamin (Vitamin B₁)
  • Xylose
  • 5-Hydroxy-3-mercapto-2-pentanone
  • Polysulfides
  • 2-Methylfuran
  • Saccharomyces cerevisiae
  • Lactobacillus spp.
  • Cyclodextrin

Properties

CAS Number

40789-98-8

Product Name

3-Mercapto-2-butanone

IUPAC Name

3-sulfanylbutan-2-one

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3

InChI Key

XLMPYCGSRHSSSX-UHFFFAOYSA-N

SMILES

CC(C(=O)C)S

Solubility

slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis

Canonical SMILES

CC(C(=O)C)S

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